
cis-tert-Butyl 6-oxooctahydroisoquinoline-2(1H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (4aS,8aR)-6-oxooctahydroisoquinoline-2(1H)-carboxylate is a complex organic compound with a unique structure that includes a tert-butyl group, an octahydroisoquinoline core, and a carboxylate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4aS,8aR)-6-oxooctahydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the octahydroisoquinoline core, introduction of the tert-butyl group, and the final carboxylation. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (4aS,8aR)-6-oxooctahydroisoquinoline-2(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl (4aS,8aR)-6-oxooctahydroisoquinoline-2(1H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems.
Medicine
In medicine, tert-Butyl (4aS,8aR)-6-oxooctahydroisoquinoline-2(1H)-carboxylate has potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for various applications, including coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of tert-Butyl (4aS,8aR)-6-oxooctahydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (4aS,8aR)-1-[(3-tert-butyl-1H-1,2,4-triazol-5-yl)carbonyl]-decahydroquinoline
- tert-Butyl N-{4-[(4aS,8aR,10aR)-1,1,4a-trimethyl-2-oxo-1,2,3,4,4a,6,7,8,8a,9,10,10a-dodecahydrophenanthren-8a-yl]but-3-yn-1-yl}carbamate
Uniqueness
tert-Butyl (4aS,8aR)-6-oxooctahydroisoquinoline-2(1H)-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a tert-butyl group, an octahydroisoquinoline core, and a carboxylate group sets it apart from similar compounds, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H23NO3 |
|---|---|
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
tert-butyl (4aS,8aR)-6-oxo-1,3,4,4a,5,7,8,8a-octahydroisoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-7-6-10-8-12(16)5-4-11(10)9-15/h10-11H,4-9H2,1-3H3/t10-,11-/m0/s1 |
Clave InChI |
MNWQGQXNDLLERG-QWRGUYRKSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@H]2CC(=O)CC[C@H]2C1 |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2CC(=O)CCC2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid, [3-(trimethoxysilyl)propyl]-, ethyl ester](/img/structure/B11864851.png)
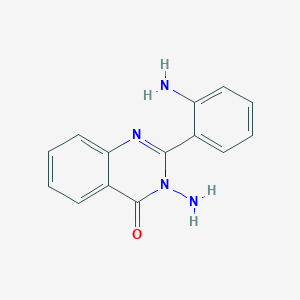
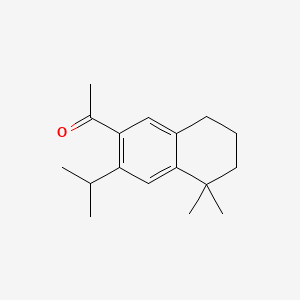

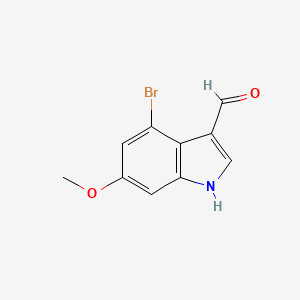

![tert-Butyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B11864897.png)
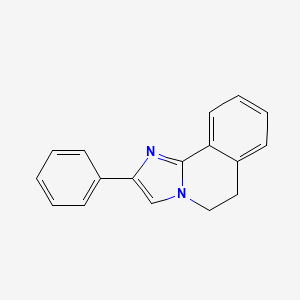
![4-Chloro-1-ethyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11864910.png)

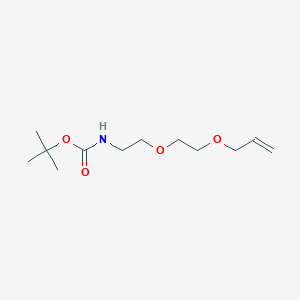
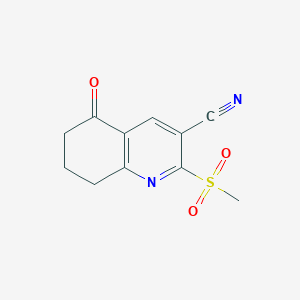
![5-Methyl-3-(thiazol-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11864949.png)

